molecular formula C30H39N3O5 B11688877 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hexanehydrazide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hexanehydrazide

Cat. No.: B11688877
M. Wt: 521.6 g/mol
InChI Key: PEOBDJKIXPSRDM-UHFFFAOYSA-N
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Description

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structural components. This compound features a phthalimide group, a hexanoyl chain, and a phenoxyacetohydrazide moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Phthalimide Group: This step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide.

    Attachment of the Hexanoyl Chain: The phthalimide is then reacted with a hexanoyl chloride in the presence of a base such as pyridine to form the hexanoyl-phthalimide intermediate.

    Formation of the Phenoxyacetohydrazide Moiety: This involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to its hydrazide form using hydrazine hydrate.

    Final Coupling Reaction: The hexanoyl-phthalimide intermediate is then coupled with the phenoxyacetohydrazide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The phthalimide group can be reduced to phthalamic acid.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phthalamic acid and related compounds.

    Substitution: Various substituted hydrazides and related derivatives.

Scientific Research Applications

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its phthalimide, hexanoyl, and phenoxyacetohydrazide moieties contribute to its versatility in various applications.

Properties

Molecular Formula

C30H39N3O5

Molecular Weight

521.6 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hexanehydrazide

InChI

InChI=1S/C30H39N3O5/c1-29(2,3)20-30(4,5)21-14-16-22(17-15-21)38-19-26(35)32-31-25(34)13-7-6-10-18-33-27(36)23-11-8-9-12-24(23)28(33)37/h8-9,11-12,14-17H,6-7,10,13,18-20H2,1-5H3,(H,31,34)(H,32,35)

InChI Key

PEOBDJKIXPSRDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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